Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Vue d'ensemble

Description

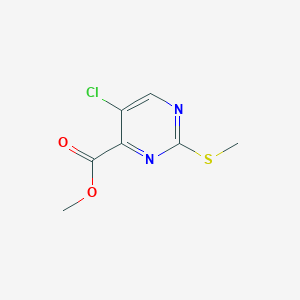

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is characterized by the presence of a chloro group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride to introduce the chloro group. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Nucleophilic Substitution: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid[][3].

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substituted pyrimidine derivatives.

- Sulfoxides and sulfones.

- Alcohols from ester reduction.

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicide Development

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is primarily used as an intermediate in the synthesis of herbicides. Its ability to inhibit specific plant enzymes makes it valuable for developing effective weed control solutions. The compound's structural characteristics allow it to interact with biochemical pathways in plants, leading to the inhibition of growth in unwanted species, thereby enhancing crop yield and quality .

Pharmaceutical Development

Synthesis of Bioactive Compounds

In pharmaceutical research, this compound serves as a precursor for synthesizing various bioactive molecules targeting specific biological pathways. It has been utilized in the development of potential treatments for diseases, including anti-inflammatory and antimicrobial agents. For instance, derivatives of this compound have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammation processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antibiotics or antiseptics .

Biochemical Research

Enzyme Interaction Studies

The compound is also employed in studies exploring metabolic pathways and enzyme interactions. Its unique structure allows researchers to investigate the effects of sulfur-containing compounds on biological systems. Notably, it has been evaluated for its binding affinity to various enzymes and receptors, indicating potential inhibitory effects that could be exploited in drug development .

Material Science

Development of Novel Materials

In material science, this compound is explored for its properties that can enhance the performance and durability of materials used in various applications. Its chemical reactivity allows for modifications that can lead to the creation of novel polymers and coatings with improved characteristics .

Table: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in DNA synthesis and repair, leading to its potential use as an anticancer and antiviral agent.

Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, contributing to its anti-inflammatory and neuroprotective effects.

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester group.

Uniqueness: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester and carboxylic acid counterparts, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Activité Biologique

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClNOS

- Molecular Weight : 204.67 g/mol

- Functional Groups : Chlorine at the 5-position, methylthio group at the 2-position, and a carboxylate group at the 4-position.

This compound appears as a light yellow to orange powder and is soluble in methanol, which facilitates its use in various biological assays.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The compound has been shown to exhibit:

- Inhibition of Enzymatic Pathways : It acts as an inhibitor in various enzymatic pathways, potentially affecting metabolic processes related to cancer and infectious diseases .

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects in cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-435 (breast cancer) | < 10 | Microtubule depolymerization |

| Study B | HCT116 (colon cancer) | 15 | Inhibition of cell cycle progression |

| Study C | HeLa (cervical cancer) | < 20 | Induction of apoptosis |

These findings suggest that the compound may effectively inhibit cell proliferation through various mechanisms, primarily by disrupting microtubule dynamics.

Case Studies

- In Vivo Efficacy : In a xenograft model using MDA-MB-435 cells, this compound was administered at a dose of 75 mg/kg. The treatment resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .

- Antiviral Potential : The compound's structural similarity to nucleobases suggests it may inhibit viral replication by interacting with viral enzymes. This potential was explored in studies targeting hepatitis C virus (HCV), where derivatives of similar pyrimidine compounds showed promising inhibitory effects .

Propriétés

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.